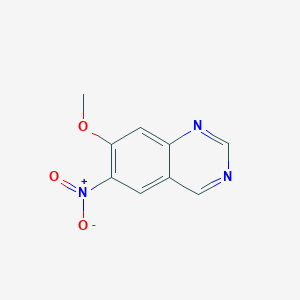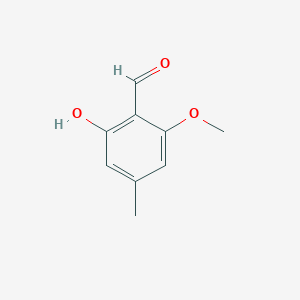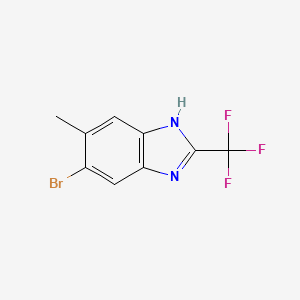
Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 6-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the following synthetic route can be employed:
Starting Materials: Ortho-phenylenediamine, 6-bromo-5-methyl-2-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulphite in a mixture of solvents under mild conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Phenylbenzimidazole: Studied for its anticancer and antimicrobial properties.
Uniqueness
Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is unique due to the presence of bromine, methyl, and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
CAS No. |
89427-05-4 |
|---|---|
Molecular Formula |
C9H6BrF3N2 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
5-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
DPUCPNLAQAMNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


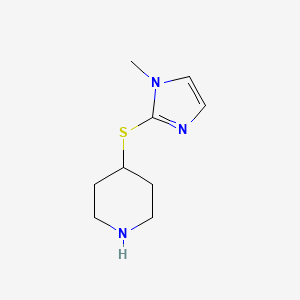

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
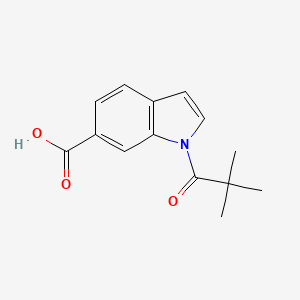
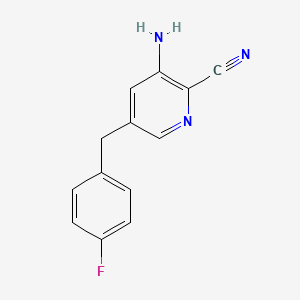
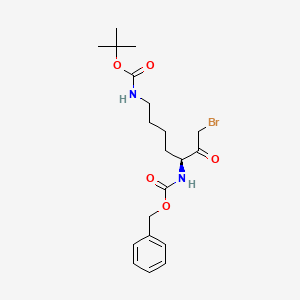
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
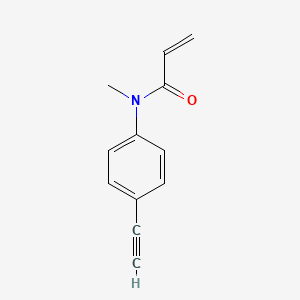
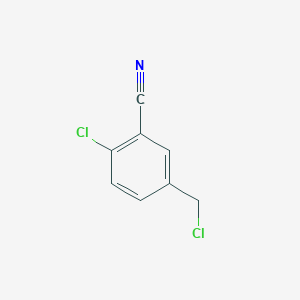
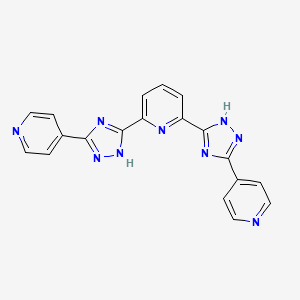
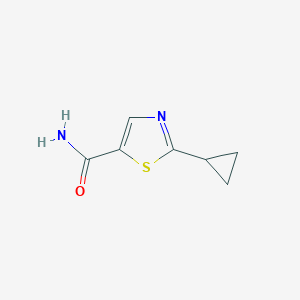
![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
